5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound belongs to the spiro[furo[3,4-c]pyrrole-1,2'-indene] family, characterized by a fused bicyclic core with two distinct aromatic substituents: a 3-chloro-4-fluorophenyl group at position 5 and a 4-fluorophenyl group at position 3 .
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14ClF2NO5/c27-17-11-14(9-10-18(17)29)30-24(33)19-20(25(30)34)26(35-21(19)12-5-7-13(28)8-6-12)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGQQVKCJCBYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14ClF2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a complex spirocyclic framework with multiple aromatic rings and halogen substituents. The presence of the 3-chloro-4-fluorophenyl and 4-fluorophenyl groups is critical for its biological activity.
Research indicates that compounds containing similar structural motifs often exhibit diverse biological activities. In particular, the chlorine and fluorine substitutions in the aromatic rings can influence the compound's interaction with biological targets such as enzymes and receptors.
Tyrosinase Inhibition
One of the primary biological activities investigated is the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. A study reported that derivatives bearing the 3-chloro-4-fluorophenyl fragment demonstrated significant inhibitory effects on tyrosinase activity with IC50 values ranging from 2.96 to 10.65 μM , indicating a promising lead for skin-whitening agents or treatments for hyperpigmentation disorders .
Biological Assays and Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 2.96 - 10.65 | |
| Cytotoxicity against Cancer Cells | Not specified | Potential based on structural analogs |
Case Study 1: Anticancer Activity
In a study assessing various compounds for anticancer properties, it was noted that structurally similar compounds exhibited cytotoxic effects against several cancer cell lines. Although specific data for this compound were not detailed, it is hypothesized that its complex structure may confer similar properties .
Case Study 2: Antimicrobial Properties
While direct studies on antimicrobial efficacy were limited for this specific compound, related compounds within its structural class have shown activity against pathogenic microbes such as Mycobacterium tuberculosis and Plasmodium falciparum. This suggests potential avenues for further investigation into its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Structural and Functional Insights:
Bromine in increases molecular weight and may prolong half-life due to slower enzymatic cleavage .
Aromatic Substituent Position :
- The 4-fluorophenyl group in the target compound contrasts with 4-methylphenyl in , where the methyl group enhances metabolic stability but reduces polarity .
Physicochemical Properties :
- Compounds with trifluoromethyl groups (e.g., ) are more lipophilic (logP ~3.5–4.0), whereas the target compound’s dual fluorine atoms may offer a balance between solubility and membrane permeability .
Research Implications and Gaps
While the evidence lacks explicit biological data, structural comparisons suggest:
- The target compound’s dual fluorine atoms may improve bioavailability compared to chlorinated analogues .
- Trifluoromethyl-containing analogues (e.g., ) are promising for targets requiring strong electron-deficient ligands, such as kinases or GPCRs .
- Further studies are needed to evaluate the impact of stereochemistry and substituent positioning on pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
